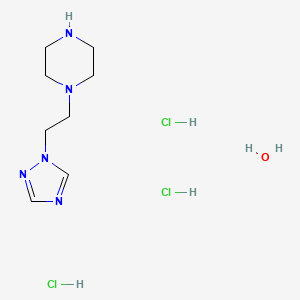

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

CAS No.: 915922-87-1

Cat. No.: VC6396875

Molecular Formula: C8H20Cl3N5O

Molecular Weight: 308.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915922-87-1 |

|---|---|

| Molecular Formula | C8H20Cl3N5O |

| Molecular Weight | 308.63 |

| IUPAC Name | 1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |

| Standard InChI | InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2 |

| Standard InChI Key | WIRWEUIIQNHQCY-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CCN2C=NC=N2 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a piperazine ring (a six-membered diamine) linked via an ethyl chain to a 1,2,4-triazole group. Key structural identifiers include:

The presence of multiple nitrogen atoms in both rings enables hydrogen bonding and coordination chemistry, which are critical for interactions in biological systems .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula (base) | |

| Molecular Weight (base) | 169.24 g/mol |

| CAS Number | 915922-87-1 |

| PubChem CID | 45791078 |

| Solubility | Not publicly available |

Synthesis and Derivatives

Common Derivatives

Derivatization focuses on enhancing solubility and bioavailability:

-

Dihydrochloride Salt: , MW 254.16 g/mol, ≥95% purity.

-

Trihydrochloride Hydrate: , MW 308.63 g/mol.

-

Methylated Analogues: Introduced via alkylation with methyl iodide, improving metabolic stability .

Biological and Pharmacological Applications

Antimicrobial Activity

Triazole-piperazine hybrids exhibit broad-spectrum antimicrobial properties. For instance:

-

Bacterial Inhibition: Derivatives with 1,3,4-thiadiazole moieties (e.g., compounds 3c and 5a–c) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Likely involves disruption of microbial cell wall synthesis or interference with DNA gyrase .

CXCR3 Receptor Modulation

A patent (WO2015011099A1) highlights derivatives of this compound as CXCR3 chemokine receptor antagonists, potentially useful in treating inflammatory diseases :

-

CXCL10 Binding Affinity: Subnanomolar IC values in receptor-binding assays .

-

Therapeutic Targets: Autoimmune disorders (e.g., rheumatoid arthritis) and organ transplant rejection .

Computational and Experimental Studies

Molecular Docking

Docking studies of similar triazole-piperazine hybrids reveal:

-

CXCR3 Binding: Hydrogen bonds with residues Asp and Tyr stabilize ligand-receptor complexes .

-

Antimicrobial Targets: Strong interactions with E. coli dihydrofolate reductase (ΔG = -9.2 kcal/mol) .

ADMET Profiling

Predicted properties for the base compound include:

-

Lipophilicity: , suggesting moderate membrane permeability.

-

Hepatic Metabolism: Susceptible to CYP3A4-mediated oxidation.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the ethyl linker and triazole substituents.

-

In Vivo Efficacy Studies: Preclinical testing in inflammation and infection models.

-

Formulation Development: Nanoencapsulation to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume